molecular formula C24H23N3O4 B245034 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B245034
M. Wt: 417.5 g/mol
InChI Key: GKPAFIRKHYAZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide, also known as DMOP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DMOP belongs to the class of compounds known as benzamides, which are known to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood, but it is believed to act on the cannabinoid receptor 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and are known to play a role in regulating inflammation and pain. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects in animal models. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, leading to a reduction in inflammation. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has also been shown to reduce the activation of immune cells, leading to a reduction in inflammation and pain. Additionally, 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been shown to have anti-tumor properties, with studies showing a reduction in tumor growth in animal models.

Advantages and Limitations for Lab Experiments

3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several advantages for lab experiments. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound, which allows for precise control over the purity and concentration of the compound. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is also widely available, making it a readily accessible compound for research. However, 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide does have some limitations for lab experiments. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has a short half-life, which can make it difficult to study the long-term effects of the compound. Additionally, 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One area of research is the potential use of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is the potential use of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 2-methyl-5-(2-nitrophenyl)pyridine with 3,5-diethoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reduced with hydrogen gas over a palladium catalyst to yield 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. The synthesis of 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been optimized to produce high yields and purity, making it a widely available compound for scientific research.

Scientific Research Applications

3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been used extensively in scientific research for its potential therapeutic applications. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has also been studied for its potential analgesic properties and has been shown to have a significant effect on reducing pain in animal models. Additionally, 3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been studied for its potential anti-tumor properties, with promising results in preclinical studies.

properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O4/c1-4-29-18-11-17(12-19(14-18)30-5-2)23(28)26-20-13-16(9-8-15(20)3)24-27-22-21(31-24)7-6-10-25-22/h6-14H,4-5H2,1-3H3,(H,26,28)

InChI Key

GKPAFIRKHYAZAA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)OCC

Origin of Product

United States

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